molecular formula C11H20N2O4S B1405707 tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide CAS No. 1092279-03-2

tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Cat. No.: B1405707
CAS No.: 1092279-03-2
M. Wt: 276.35 g/mol
InChI Key: KOZDDZXSEPRNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a piperazine derivative supplied as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a sulfone group and a Boc (tert-butoxycarbonyl) protective group, making it a valuable synthon for the preparation of more complex molecules through further functionalization at the piperazine nitrogen . Its core structure is related to fused heterocyclic systems that are of significant interest in the development of new pharmacological agents, as such scaffolds are known to exhibit a wide range of biological activities . Researchers utilize this and related Boc-protected intermediates in the design and synthesis of compound libraries for high-throughput screening against various biological targets. This product is intended for use by qualified laboratory personnel only. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl 6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-5-4-12-8-6-18(15,16)7-9(8)13/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZDDZXSEPRNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[3,4-b]pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors The tert-butyl group is introduced via alkylation reactions, and the carboxylate group is added through esterification processes

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

  • Ester Oxidation : Under strong oxidizing agents (e.g., KMnO₄ in acidic media), the tert-butyl ester can be converted to a carboxylic acid, though this is rarely performed due to competing decomposition .

  • Ring Functionalization : Selective oxidation at carbon centers adjacent to nitrogen atoms may occur with peracids (e.g., mCPBA), forming N-oxide derivatives.

Table 1: Oxidation Reaction Examples

Reagents/ConditionsProductKey Observations
KMnO₄, H₂SO₄, 60°CCarboxylic acid derivativeLow yield due to side reactions
mCPBA, CH₂Cl₂, rtN-Oxide derivativeSelective at pyrazine nitrogen

Reduction Reactions

Reduction primarily affects the sulfone groups and ester functionality:

  • Sulfone Reduction : LiAlH₄ or NaBH₄ reduces sulfones to thioethers, yielding hexahydrothieno[3,4-b]pyrazine derivatives.

  • Ester Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the tert-butyl ester to a primary alcohol .

Table 2: Reduction Pathways

Reagents/ConditionsProductYield/Selectivity
LiAlH₄, THF, 0°C → rtThioether derivative65–70% yield
H₂ (1 atm), Pd-C, MeOHAlcohol derivative80–85% conversion

Nucleophilic Substitution

The tert-butyl ester group undergoes hydrolysis or transesterification:

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM cleaves the ester to yield a carboxylic acid.

  • Transesterification : Methanol/H₂SO₄ replaces the tert-butyl group with a methyl ester .

Table 3: Substitution Reactions

Reagents/ConditionsProductApplication Notes
TFA/DCM (1:1), rt, 2hCarboxylic acidCommon deprotection step
MeOH, H₂SO₄, refluxMethyl esterModerate scalability

Coupling Reactions

The heterocyclic core participates in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Pd(OAc)₂/Xantphos enables C–N bond formation with aryl halides.

  • Suzuki-Miyaura Coupling : Pd(PPh₃)₄ facilitates aryl boronic acid coupling at halogenated positions.

Table 4: Coupling Reaction Parameters

Reaction TypeCatalytic SystemSubstrate CompatibilityYield Range
Buchwald-HartwigPd(OAc)₂/XantphosAryl bromides, amines55–75%
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Boronic acids, iodides60–80%

Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, necessitating acidic conditions for hydrolysis .

  • Electronic Effects : Electron-deficient pyrazine sulfone enhances electrophilic character at nitrogen, favoring N-oxide formation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its structural analogs have been noted for their ability to modulate serotonin and dopamine receptors .

Agrochemicals

Pesticidal Properties
tert-Butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate has shown promise as a pesticide. Its efficacy against certain pests has been documented in agricultural studies, indicating its potential use in crop protection strategies . The compound's unique thieno-pyrazine structure may enhance its activity against specific insect targets.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for various modifications that can tailor material properties for specific applications, such as in coatings or composites . Research into its polymerization behavior could lead to the development of materials with enhanced mechanical and thermal properties.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Significant antimicrobial activity against E. coli and S. aureus.
Neuropharmacology Modulates serotonin receptors; potential for treating anxiety disorders.
Agrochemicals Effective against aphids; potential development of eco-friendly pesticides.
Materials Science Can be used to synthesize high-performance polymers with tailored properties.

Mechanism of Action

The mechanism of action of tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Substituents on the Pyrazine Ring

Chloroacetyl Derivative
  • tert-Butyl (4aS,7aR)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-32-7) Molecular Formula: C₁₃H₂₁ClN₂O₅S Molar Mass: 352.83 g/mol Key Features: The chloroacetyl group at the 4-position introduces a reactive site for nucleophilic substitution or cross-coupling reactions. This modification enhances versatility in synthesizing drug candidates but may reduce solubility compared to the parent compound .
Ethyl and Methoxy-Oxoethyl Derivatives
  • tert-Butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-30-5) Molecular Formula: C₁₃H₂₂N₂O₄S Molar Mass: 302.39 g/mol
  • tert-Butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide (CAS: 2173052-31-6) Molecular Formula: C₁₄H₂₄N₂O₆S Molar Mass: 356.41 g/mol Key Features: These derivatives introduce alkyl or ester-functionalized side chains, which can modulate lipophilicity and bioavailability. The methoxy-oxoethyl group, for instance, may improve water solubility .

Aromatic-Substituted Derivatives

1-(3-Chlorophenyl)-4-(2-fluorophenethyl) Derivative
  • 1-(3-Chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide Key Features: Substitution with aromatic groups (3-chlorophenyl, 2-fluorophenethyl) enhances binding affinity to biological targets, such as receptors or enzymes.
4-Isobutyl-1-(3-Methoxyphenyl) Derivative
  • Such modifications are common in CNS-targeting drugs .

Stereochemical Variants

  • (4aR,7aS)-Hexahydro-N,N-dimethyl-thieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide hydrochloride (CAS: 2173052-60-1) Key Features: The (4aR,7aS) stereoisomer demonstrates how chirality impacts pharmacological activity. The hydrochloride salt form improves solubility for intravenous administration .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Purity
tert-Butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide 1092279-03-2 C₁₁H₂₀N₂O₄S 276.35 None (parent compound) Discontinued
tert-Butyl (4aS,7aR)-4-(chloroacetyl) derivative 2173052-32-7 C₁₃H₂₁ClN₂O₅S 352.83 Chloroacetyl at 4-position 95%
1-(3-Chlorophenyl)-4-(2-fluorophenethyl) derivative - - - Aromatic substituents -
(4aR,7aS)-N,N-dimethylcarboxamide hydrochloride 2173052-60-1 C₁₀H₁₈ClN₃O₃S 295.78 Carboxamide, dimethyl -

Biological Activity

Tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antiviral activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H21N3O3S
  • Molecular Weight : 255.32 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Research indicates that compounds similar to tert-butyl hexahydrothieno[3,4-b]pyrazine derivatives exhibit significant anticancer properties. For instance, studies have reported the following:

  • Mechanism of Action : Compounds in this class may induce apoptosis in cancer cells through the regulation of key proteins involved in cell cycle and apoptosis pathways. For example, certain derivatives have shown to inhibit thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancer lines such as BEL-7402 and MCF-7 .
  • Case Study : A study on pyrazine-modified natural product derivatives demonstrated that specific compounds exhibited IC50 values ranging from 0.9 to 10.74 μM against various cancer cell lines, indicating potent anticancer effects .
CompoundCell LineIC50 (μM)Reference
Compound 46BPH-110.4
Compound 47MCF-79.1
Compound 48BEL-740210.74

Antibacterial Activity

The antibacterial properties of similar pyrazine derivatives have also been explored:

  • Activity Against MRSA : Some derivatives have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Antiviral Activity

Studies have shown that certain pyrazine derivatives can act as antiviral agents:

  • HIV Inhibition : Research has indicated that some compounds within this class may inhibit HIV integrase activity, thereby preventing viral replication. This suggests potential therapeutic applications in treating viral infections .

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is essential to compare it with other related compounds.

Compound NameBiological ActivityIC50 (μM)
Tert-butyl pyrazine derivativeAnticancer3.19 - 8.90
Tert-butyl thiazole derivativeAntibacterialEffective
Tert-butyl oxadiazole derivativeAntiviralInhibitory

Q & A

Q. Key Variables :

ParameterMethod A Method B Reflux Method
SolventTHF/waterEthyl acetate1-Butanol
CatalystNoneHClNone
Temperature25°C25°CReflux (100–120°C)
Yield79%60%50% (2 steps)

Optimization Tip : Use polar aprotic solvents (e.g., THF) for higher yields, but monitor pH to prevent Boc-group cleavage .

How can researchers resolve conflicting NMR data for diastereomers of N-substituted hexahydrothieno[3,4-b]pyrazine derivatives?

Advanced Research Focus
Diastereomers often exhibit overlapping signals in 1^1H NMR. Strategies include:

  • 2D NMR (COSY, NOESY) : Differentiates axial/equatorial protons in the thienopyrazine ring. For example, NOESY correlations between H-3a and H-7a confirm cis-fused ring systems in derivatives .
  • Chiral Shift Reagents : Europium complexes induce splitting of enantiomeric signals in 13^{13}C NMR, as seen in tert-butyl pyrroloindole derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to assign ambiguous peaks, validated against experimental data .

Case Study :
For tert-butyl (4as,7ar)-4-(chloroacetyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide, 1^1H NMR δ 1.47 (s, t-Bu) and δ 4.20–4.50 (m, CH2_2Cl) show splitting only under high-resolution (400 MHz) conditions .

What analytical techniques are critical for characterizing the sulfone group (6,6-dioxide) in this compound?

Q. Basic Research Focus

  • IR Spectroscopy : Strong S=O stretching bands at 1150–1300 cm1^{-1} confirm sulfone formation .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ at m/z 403.1550) rules out incomplete oxidation .
  • X-ray Crystallography : SHELX-refined structures reveal sulfone geometry (e.g., O-S-O bond angles ~119°) .

Data Example :
For tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide derivatives, HRMS deviations >5 ppm suggest residual solvent adducts requiring repurification .

How can researchers mitigate racemization during N-functionalization of the pyrazine ring?

Advanced Research Focus
Racemization occurs via ring-opening at high temperatures or under acidic conditions. Solutions include:

  • Low-Temperature Alkylation : Use −20°C for SN2 reactions (e.g., ethylation with K2_2CO3_3 in DMF) to retain stereochemistry .
  • Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer, as demonstrated in tert-butyl pyrrolidine derivatives .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) before functionalization .

Example : tert-Butyl (4as,7ar)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide retained >98% ee when synthesized at −20°C .

What strategies address low solubility of tert-butyl hexahydrothieno[3,4-b]pyrazine-6,6-dioxide derivatives in biological assays?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or ester groups (e.g., methoxy-oxoethyl side chains) to enhance aqueous solubility, as shown in tert-butyl dihydropyridine analogs .
    - Nanoparticle Encapsulation : PEG-PLGA nanoparticles improve bioavailability of hydrophobic derivatives by 3–5× in in vitro models [[8]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide
Reactant of Route 2
Reactant of Route 2
tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.